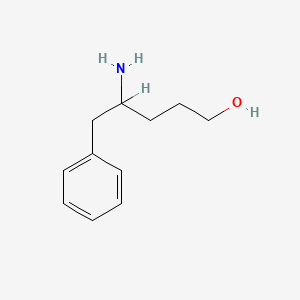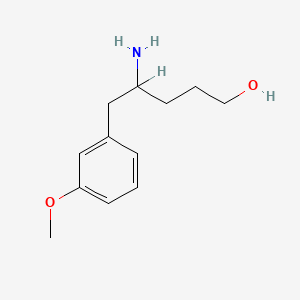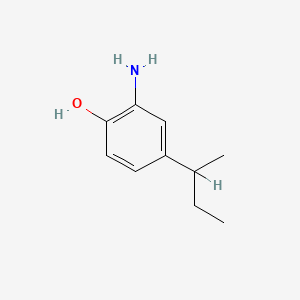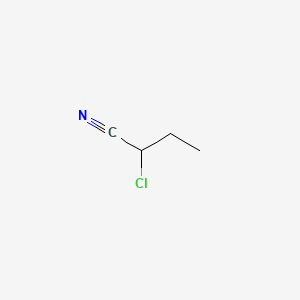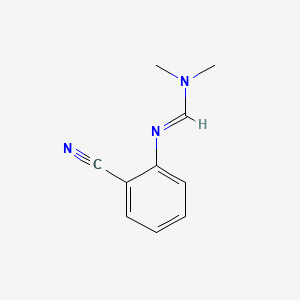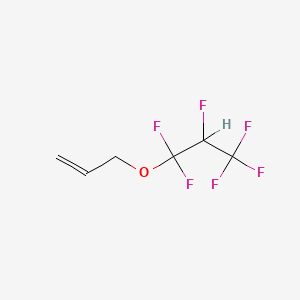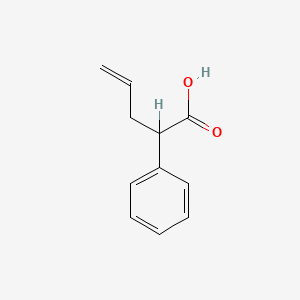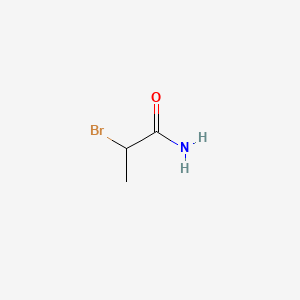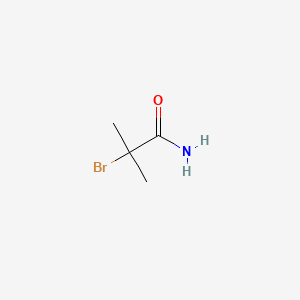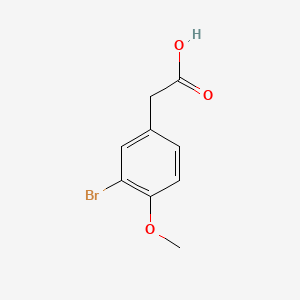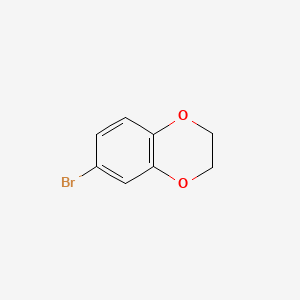
6-Bromo-1,4-benzodioxane
Overview
Description
6-Bromo-1,4-benzodioxane (6-Br-1,4-BD) is an organic compound belonging to the class of benzodioxanes. It is a colorless crystalline solid with a molecular weight of 260.14 g/mol. 6-Br-1,4-BD is a versatile organic compound that has been widely used in numerous fields such as organic synthesis, medicinal chemistry, and biochemistry. It can be used as a starting material for the synthesis of various heterocyclic compounds, as a catalyst in organic reactions, as a reagent in biochemistry, and as a ligand in coordination chemistry.
Scientific Research Applications
Electrophilic Substitution Reaction Behavior
- Substitution Reactions: 6-Bromo-1,4-benzodioxane demonstrates unique behaviors in electrophilic substitution reactions. Bromination of its derivatives, like 6-cyclopropyl-1,4-benzodioxane, leads to concerted orientation changes in the aromatic ring due to steric hindrance. Nitration of these derivatives results in nitrodebromination products, such as 7-nitro-6-cyclopropyl-1,4-benzodioxane, rather than expected substitution products (Mochalov, Atanov, & Zefirov, 1998).
Reactions with Dinitrogen Tetraoxide
- Reactivity with N2O4: The reaction of this compound with dinitrogen tetraoxide in methylene chloride leads to nitrodebromination without affecting the cyclopropane ring. This reaction pathway is influenced by the ratio of substrate to the one-electron oxidant, the nitrosyl cation (Mochalov et al., 1999).
Synthesis of Derivatives
- Derivative Synthesis: The synthesis of 5H-benzo[a]phenoxazin-5-one derivatives involves the use of substituted this compound. These derivatives are prepared via condensation reactions and are important in various chemical syntheses (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Thermotropic Dendrimers
- Dendrimer Synthesis: this compound derivatives are used in synthesizing thermotropic dendrimers, highlighting its utility in polymer science. These dendrimers have applications in material science and nanotechnology (Percec, Chu, & Kawasumi, 1994).
Thermochemical Properties
- Thermochemistry Studies: Research on the thermochemistry of 1,4-benzodioxan derivatives, including 6-bromo variants, provides insights into their combustion energies, vaporization enthalpies, and formation enthalpies. Such studies are crucial in understanding the physical and chemical properties of these compounds (Matos, Sousa, & Morais, 2008).
Photolabile Protecting Group
- Protecting Group in Organic Synthesis: this compound derivatives, like Bhc-diol, can serve as photoremovable protecting groups for aldehydes and ketones. This application is particularly useful in synthetic organic chemistry, where selective protection and deprotection of functional groups are critical (Lu, Fedoryak, Moister, & Dore, 2003).
Medicinal Chemistry Applications
- Drug Design: The 1,4-benzodioxane scaffold, of which this compound is a part, is extensively used in medicinal chemistry for designing molecules with diverse bioactivities. This includes applications in developing agonists, antagonists, and agents targeting various biological pathways (Bolchi, Bavo, Appiani, Roda, & Pallavicini, 2020).
Synthetic Applications
- Synthesis of Novel Compounds: this compound derivatives are used in synthesizing novel compounds with potential antibacterial properties. These compounds are evaluated for their bioactivity and toxicity, contributing to pharmaceutical and biochemical research (Abbasi et al., 2022).
Safety and Hazards
6-Bromo-1,4-benzodioxane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
It’s known that the compound is an aryl halide . Aryl halides are often used in organic chemistry as intermediates in the synthesis of various other compounds. They can participate in various types of reactions, including substitution and coupling reactions, which can lead to a wide range of products.
Mode of Action
6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester .
Biochemical Pathways
It’s known that this compound may be used as a starting reagent in the synthesis of chiral diphosphines (synphos and difluorphos) . Diphosphines are important ligands in the field of homogeneous catalysis.
Pharmacokinetics
The compound has a boiling point of 259-260 °c (lit) and a density of 1598 g/mL at 25 °C (lit) . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of chiral diphosphines suggests it can contribute to the formation of complex structures .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,4-benzodioxane plays a role in various biochemical reactions due to its reactivity as an aryl halide. It undergoes alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the electrophilic bromine atom, which can participate in substitution reactions with nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound has a boiling point of 259-260°C and a density of 1.598 g/mL at 25°C . Its stability under various conditions can influence its long-term effects on cellular function in both in vitro and in vivo studies. Understanding the temporal effects of this compound is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound may cause toxic effects, including skin and respiratory irritation . Determining the threshold effects and safe dosage levels is essential for its use in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its transformation into various metabolites. The compound undergoes alkoxycarbonylation reactions, which are catalyzed by enzymes and require cofactors such as sodium tert-butoxide and carbon monoxide . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells.
properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCURAJBHDNUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200310 | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52287-51-1 | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-1,4-BENZODIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

